molecular formula C23H29N5O2S B2507244 N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]acetamide CAS No. 1251592-47-8

N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]acetamide

Cat. No. B2507244
CAS RN: 1251592-47-8
M. Wt: 439.58
InChI Key: JSQRQWCBNNDKAX-UHFFFAOYSA-N
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Description

N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]acetamide, also known as EMA401, is a compound that has gained significant attention in recent years due to its potential use in the treatment of chronic pain. EMA401 is a small molecule that acts as a selective antagonist of the angiotensin II type 2 receptor (AT2R).

Scientific Research Applications

Crystal Engineering and Molecular Interactions

Quinoline derivatives demonstrate interesting spatial orientations and molecular interactions due to their structural features. For example, studies have shown that certain amide derivatives of quinoline form structures through weak C–H⋯π and C–H⋯O interactions, leading to channel-like or tweezer-like geometries. These properties are utilized in crystal engineering to design molecules with specific orientations and functionalities (Kalita et al., 2010). Similarly, quinoline derivatives forming co-crystals with aromatic diols exhibit unique structural characteristics, highlighting their potential in developing materials with precise molecular arrangements (Karmakar et al., 2009).

Antimicrobial and Antitubercular Activities

Quinoline derivatives have been explored for their potent antimicrobial and antitubercular activities. Research into 2-(quinolin-4-yloxy)acetamides has yielded compounds with significant in vitro inhibitory effects against Mycobacterium tuberculosis, including drug-resistant strains, without apparent toxicity to mammalian cells. This suggests their potential as candidates for developing new tuberculosis treatments (Pissinate et al., 2016).

Molecular Sensing and Fluorescence

Some quinoline derivatives act as fluorescent sensors, capable of distinguishing between metal ions such as Cd(2+) and Zn(2+) through specific sensing mechanisms. This selectivity and sensitivity in fluorescence enhancement make them useful in developing tools for monitoring metal ion concentrations in various environments, including living cells and aqueous solutions (Zhou et al., 2012).

properties

IUPAC Name

N-(4-butylphenyl)-2-(8-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O2S/c1-2-3-7-17-10-12-18(13-11-17)25-20(29)16-28-23(30)27-15-14-24-22(21(27)26-28)31-19-8-5-4-6-9-19/h10-15,19H,2-9,16H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSQRQWCBNNDKAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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